molecular formula C11H12O4 B100528 Dimethyl 5-methylisophthalate CAS No. 17649-58-0

Dimethyl 5-methylisophthalate

Cat. No.: B100528
CAS No.: 17649-58-0
M. Wt: 208.21 g/mol
InChI Key: DWLNVWOJNQXRLG-UHFFFAOYSA-N
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Description

Dimethyl 5-methylisophthalate is an organic compound with the molecular formula C11H12O4. It is a dimethyl ester derivative of 5-methylisophthalic acid. This compound is commonly used in the synthesis of various polymers and as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 5-methylisophthalate can be synthesized through the esterification of 5-methylisophthalic acid with methanol in the presence of a catalytic amount of concentrated sulfuric acid. The reaction is typically carried out in a round-bottom flask under reflux conditions. After the reaction is complete, the product is purified by recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous reactors and efficient purification techniques ensures the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 5-methylisophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dimethyl 5-methylisophthalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 5-methylisophthalate involves its ability to undergo various chemical transformations. Its ester groups can be hydrolyzed to form carboxylic acids, which can further participate in a range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment .

Comparison with Similar Compounds

  • Dimethyl isophthalate
  • Dimethyl terephthalate
  • Dimethyl 5-methoxyisophthalate

Comparison: Dimethyl 5-methylisophthalate is unique due to the presence of a methyl group on the benzene ring, which influences its reactivity and physical properties. Compared to dimethyl isophthalate and dimethyl terephthalate, it has different steric and electronic effects, making it suitable for specific applications. Dimethyl 5-methoxyisophthalate, on the other hand, has a methoxy group, which further alters its chemical behavior .

Properties

IUPAC Name

dimethyl 5-methylbenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7-4-8(10(12)14-2)6-9(5-7)11(13)15-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLNVWOJNQXRLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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